molecular formula C10H23NO B13624286 2-Ethoxy-2,5-dimethylhexan-1-amine

2-Ethoxy-2,5-dimethylhexan-1-amine

Cat. No.: B13624286
M. Wt: 173.30 g/mol
InChI Key: BFCYQUHVEGLXGP-UHFFFAOYSA-N
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Description

2-Ethoxy-2,5-dimethylhexan-1-amine is an organic compound with the molecular formula C10H23NO It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2,5-dimethylhexan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylhexan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2,5-dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution Reagents: Halogenated compounds like ethyl bromide or chloromethane can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

2-Ethoxy-2,5-dimethylhexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,5-dimethylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2,5-dimethylhexan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-2,5-dimethylpentan-1-amine: Similar structure but with a shorter carbon chain.

    2-Ethoxy-2,5-dimethylhexan-2-amine: Similar structure but with the amino group attached to a different carbon.

Uniqueness

2-Ethoxy-2,5-dimethylhexan-1-amine is unique due to its specific ethoxy and dimethyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-ethoxy-2,5-dimethylhexan-1-amine

InChI

InChI=1S/C10H23NO/c1-5-12-10(4,8-11)7-6-9(2)3/h9H,5-8,11H2,1-4H3

InChI Key

BFCYQUHVEGLXGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CCC(C)C)CN

Origin of Product

United States

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